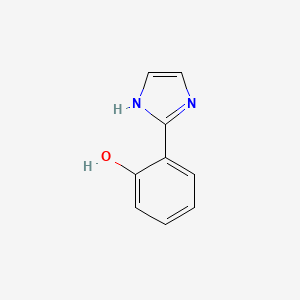

2-(1H-Imidazol-2-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-6,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVZGHGQSKMSTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541420 | |

| Record name | 6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52755-90-5 | |

| Record name | 6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1H-Imidazol-2-yl)phenol

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage "it's not just what it does, but how it gets there" has never been more pertinent. The journey of a potential therapeutic agent from administration to its biological target is governed by a complex interplay of its intrinsic physicochemical properties. These characteristics—solubility, lipophilicity, and ionization state (pKa)—are not mere data points; they are the fundamental determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its clinical success.[1][2][3][4][5] For researchers, scientists, and drug development professionals, a comprehensive understanding of these properties is paramount for navigating the intricate path of lead optimization and candidate selection.

This guide provides an in-depth technical exploration of 2-(1H-Imidazol-2-yl)phenol, a heterocyclic compound featuring the privileged imidazole and phenol moieties. While this specific molecule may not be a household name, its structural motifs are prevalent in a vast array of biologically active compounds. The imidazole ring, in particular, is a versatile component in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with metal ions. This guide will serve as a comprehensive manual for the characterization of this compound, offering both predicted data and detailed experimental protocols for its empirical determination. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Molecular Identity and Predicted Physicochemical Profile

This compound is a small organic molecule with the molecular formula C₉H₈N₂O. Its structure is characterized by a phenol ring substituted at the 2-position with a 1H-imidazole ring.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 52755-90-5 | Echemi[5] |

| Molecular Formula | C₉H₈N₂O | Echemi[5] |

| Molecular Weight | 160.17 g/mol | Echemi[5] |

| Canonical SMILES | C1=CC=C(C(=C1)O)C2=NC=CN2 | Arctom Scientific[6] |

Due to a lack of extensive experimental data in the public domain for this specific molecule, we have employed well-regarded computational models to predict its key physicochemical properties. These predictions serve as valuable initial estimates for guiding experimental design and hypothesis generation.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

| logP | 1.5 - 2.0 | ALOGPS[7], Molinspiration[8] |

| Aqueous Solubility (logS) | -2.5 to -3.5 | ALOGPS[7], SolTranNet[9] |

| pKa (Acidic - Phenol) | ~9.5 | Chemicalize |

| pKa (Basic - Imidazole) | ~6.5 | Chemicalize |

Synthesis and Spectroscopic Characterization

A plausible and efficient synthesis of this compound can be adapted from established methods for the synthesis of 2-aryl-imidazoles. A common approach involves the condensation of an α-dicarbonyl compound (or its equivalent) with an aldehyde and ammonia. In this case, a more direct route would be the condensation of 2-hydroxybenzaldehyde with glyoxal and ammonia, or a protected form of glyoxal.

A well-documented alternative for similar structures involves the reaction of an appropriate diamine with an aldehyde. For the benzimidazole analogue, 2-(1H-benzo[d]imidazol-2-yl)phenol, the synthesis involves the reaction of o-phenylenediamine with 2-hydroxybenzaldehyde.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Expected Spectroscopic Data

Based on the structure and data from analogous compounds, the following spectroscopic characteristics are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol and imidazole rings. The phenolic hydroxyl proton will likely appear as a broad singlet, the position of which will be dependent on the solvent and concentration. The protons on the imidazole ring will present as singlets or doublets, and the four protons on the phenol ring will exhibit a complex splitting pattern in the aromatic region (typically 6.5-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the hydroxyl group will be shifted downfield, and the carbons of the imidazole ring will have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹). Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching bands will be present in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 160.17, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of CO and cleavage of the imidazole ring.

Experimental Determination of Physicochemical Properties

The following sections detail the standard, validated protocols for the experimental determination of pKa, aqueous solubility, and lipophilicity (logP).

Determination of pKa by UV-Vis Spectrophotometry

The pKa of a compound is the pH at which it is 50% ionized. For a molecule with both an acidic (phenol) and a basic (imidazole) center, multiple pKa values will exist. UV-Vis spectrophotometry is a robust method for determining pKa by monitoring the change in absorbance of the chromophoric molecule as a function of pH.

References

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. fiveable.me [fiveable.me]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Keto-Enol Tautomerism in 2-(1H-Imidazol-2-yl)phenol

This guide provides a comprehensive technical overview of the keto-enol tautomerism exhibited by 2-(1H-Imidazol-2-yl)phenol, a phenomenon of significant interest to researchers, scientists, and professionals in the field of drug development. The dynamic equilibrium between the enol and keto forms of this molecule plays a crucial role in its chemical reactivity, biological activity, and photophysical properties. Understanding and controlling this tautomerism is paramount for its application in medicinal chemistry and materials science.

Introduction: The Significance of Tautomeric Equilibria

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in various scientific disciplines.[1] Keto-enol tautomerism, a classic example of this phenomenon, involves the migration of a proton and the concomitant shift of a double bond. In the context of drug design and development, the specific tautomeric form of a molecule can significantly influence its binding affinity to biological targets, its membrane permeability, and its metabolic stability. The ability of this compound to exist in both enol and keto forms, stabilized by intramolecular hydrogen bonding, makes it a fascinating subject of study. This guide will delve into the structural nuances, the analytical methodologies to probe the tautomeric equilibrium, and the external factors that can be modulated to favor a particular tautomer.

The Tautomeric Landscape of this compound

The tautomeric equilibrium of this compound involves the interconversion between the enol form, characterized by a hydroxyl group on the phenolic ring, and the keto form, which possesses a carbonyl group and a protonated imidazole ring. This equilibrium is not static and is influenced by a variety of factors.

Caption: The dynamic equilibrium between the enol and keto tautomers of this compound.

The enol form is stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the imidazole ring. This interaction is a key determinant of the molecule's conformational preference and its photophysical properties. The keto form, on the other hand, can be viewed as a zwitterionic species with a negatively charged oxygen and a positively charged imidazole ring. The relative stability of these two forms is highly dependent on the surrounding environment.

Synthesis of this compound

A reliable synthesis of the target compound is the first step in any detailed investigation. The following protocol is adapted from established methods for the synthesis of similar imidazole-containing phenols.[1]

Experimental Protocol: Synthesis

Objective: To synthesize this compound via the condensation of salicylaldehyde and ammonia with a suitable glyoxal precursor.

Materials:

-

Salicylaldehyde

-

Ammonium acetate

-

Glyoxal (40% solution in water)

-

Ethanol

-

Dichloromethane

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve salicylaldehyde (1 equivalent) and ammonium acetate (3 equivalents) in ethanol.

-

Addition of Glyoxal: To the stirred solution, add glyoxal (1.1 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with water to remove excess ammonium acetate and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as a solid. Confirm the structure and purity by NMR spectroscopy, mass spectrometry, and melting point analysis.

Self-Validation: The success of the synthesis is validated by obtaining spectroscopic data consistent with the structure of this compound and a sharp melting point, indicating high purity.

Spectroscopic Investigation of Tautomerism

A multi-pronged spectroscopic approach is essential for a thorough understanding of the keto-enol equilibrium. Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fourier-Transform Infrared (FT-IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers and for quantifying their relative populations in solution.[1][2] The chemical shifts of key protons and carbons are highly sensitive to the electronic environment, which differs significantly between the enol and keto forms.

-

Enol Form: The 1H NMR spectrum of the enol form is expected to show a characteristic downfield signal for the phenolic hydroxyl proton, typically in the range of 9-12 ppm, due to intramolecular hydrogen bonding. The imidazole N-H proton will also appear as a broad singlet. The aromatic protons of the phenol and imidazole rings will exhibit distinct coupling patterns.

-

Keto Form: In the keto form, the phenolic proton is transferred to the imidazole ring, resulting in the disappearance of the hydroxyl signal and the appearance of two distinct N-H proton signals on the imidazole ring, or a single, averaged signal depending on the rate of proton exchange. The protons on the cyclohexadienone ring will show chemical shifts and coupling constants characteristic of a non-aromatic system.

-

Enol Form: The 13C NMR spectrum of the enol form will display signals corresponding to an aromatic phenol ring, with the carbon attached to the hydroxyl group appearing in the 150-160 ppm range. The imidazole carbons will also have characteristic chemical shifts.

-

Keto Form: The keto tautomer will exhibit a signal for the carbonyl carbon (C=O) in the downfield region of the spectrum, typically around 180-200 ppm. The aromaticity of the phenolic ring is lost, leading to upfield shifts for the corresponding carbon atoms.

Experimental Protocol: NMR Analysis

Objective: To identify the predominant tautomeric form and quantify the keto-enol ratio in different solvents.

Materials:

-

Synthesized this compound

-

Deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4)

-

NMR tubes

-

NMR spectrometer (400 MHz or higher)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities.

-

Data Acquisition: Acquire 1H and 13C NMR spectra for each sample at a constant temperature.

-

Data Analysis:

-

Identify the characteristic signals for both the enol and keto forms in the 1H and 13C spectra.

-

Integrate the well-resolved signals corresponding to each tautomer in the 1H NMR spectrum.

-

Calculate the molar ratio of the two tautomers from the integral values.

-

Data Presentation:

| Solvent | Dielectric Constant (ε) | % Enol | % Keto |

| CDCl3 | 4.8 | High | Low |

| Acetone-d6 | 21 | Intermediate | Intermediate |

| DMSO-d6 | 47 | Low | High |

| Methanol-d4 | 33 | Intermediate | Intermediate |

Causality: Polar solvents are expected to stabilize the more polar zwitterionic keto form, thus shifting the equilibrium towards the keto tautomer.[3][4][5][6][7] Nonpolar solvents will favor the less polar, intramolecularly hydrogen-bonded enol form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions of the tautomers. The enol and keto forms have different chromophores and are expected to exhibit distinct absorption spectra.

-

Enol Form: The enol form, with its extended π-conjugated system involving the aromatic phenol and imidazole rings, will typically show absorption bands at longer wavelengths.

-

Keto Form: The keto form has a cross-conjugated system and is expected to have its main absorption bands at shorter wavelengths compared to the enol form.

Experimental Protocol: UV-Vis Analysis

Objective: To monitor the tautomeric equilibrium as a function of solvent polarity and pH.

Materials:

-

Synthesized this compound

-

Spectroscopic grade solvents (e.g., hexane, acetonitrile, ethanol, water)

-

Buffer solutions of varying pH

-

UV-Vis spectrophotometer

Procedure:

-

Solvent Effects: Prepare dilute solutions of the compound in different solvents and record their UV-Vis absorption spectra.

-

pH Effects: Prepare solutions in a series of buffer solutions with a wide pH range and record the spectra.

-

Data Analysis:

-

Identify the λmax values for the enol and keto forms.

-

Observe the changes in the absorption spectra as a function of solvent polarity and pH to determine the direction of the equilibrium shift.

-

Caption: Workflow for UV-Vis spectroscopic analysis of tautomerism.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly useful for studying hydrogen bonding, which is a key feature in the tautomerism of this compound.

-

Enol Form: The FT-IR spectrum of the enol form will show a broad absorption band in the 3200-2500 cm-1 region, characteristic of a strong intramolecular O-H···N hydrogen bond.

-

Keto Form: The keto form will exhibit a sharp C=O stretching vibration in the 1650-1700 cm-1 region and N-H stretching bands.

Experimental Protocol: FT-IR Analysis

Objective: To characterize the hydrogen bonding in the solid state and in solution.

Materials:

-

Synthesized this compound

-

KBr for solid-state analysis

-

IR-transparent solvents (e.g., CCl4, CHCl3)

-

FT-IR spectrometer

Procedure:

-

Solid State: Prepare a KBr pellet of the compound and record the FT-IR spectrum.

-

Solution State: Prepare solutions of the compound in different solvents and record the spectra using an appropriate liquid cell.

-

Data Analysis: Identify the characteristic stretching frequencies for the O-H, C=O, and N-H groups to confirm the presence of the respective tautomers.

Computational Modeling

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental data.[8] Computational models can provide insights into the relative energies of the tautomers, the transition state for their interconversion, and the calculated NMR and IR spectra, which can aid in the interpretation of experimental results.

Computational Protocol: DFT Calculations

Objective: To calculate the relative stabilities of the enol and keto tautomers and to predict their spectroscopic properties.

Software: Gaussian, Spartan, or other quantum chemistry software packages.

Procedure:

-

Structure Optimization: Build the 3D structures of the enol and keto tautomers and perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to predict the IR spectra.

-

NMR Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate the 1H and 13C NMR chemical shifts.

-

Solvent Effects: Incorporate solvent effects using a continuum solvation model (e.g., PCM) to obtain more accurate predictions of the tautomeric equilibrium in solution.

Implications for Drug Development

The tautomeric state of this compound has significant implications for its potential as a drug candidate.

-

Receptor Binding: The different shapes, hydrogen bonding capabilities, and charge distributions of the enol and keto tautomers will lead to different binding affinities for a given receptor.

-

Physicochemical Properties: The polarity of the predominant tautomer will affect the molecule's solubility, lipophilicity (logP), and membrane permeability, all of which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

-

Intellectual Property: The existence of multiple tautomers can have implications for patent claims and the novelty of a compound.

Conclusion

The keto-enol tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of intramolecular hydrogen bonding and environmental factors. A comprehensive understanding of this equilibrium, achieved through a combination of synthesis, multi-technique spectroscopic analysis, and computational modeling, is essential for harnessing the full potential of this and related molecules in the realm of drug discovery and materials science. This guide provides a robust framework for researchers to systematically investigate and modulate the tautomeric behavior of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. A Quantitative Study of Solvent Effects on Keto-Enol Tautomeric Equilibria [crcu.jlu.edu.cn]

- 6. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 2-(1H-Benzimidazol-2-yl)phenol: A Keystone for Drug Discovery

Foreword: The Strategic Importance of Structural Insight in Drug Development

In the landscape of modern medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, a recurring motif in a multitude of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][3] The compound 2-(1H-Benzimidazol-2-yl)phenol is of particular interest due to the strategic positioning of its phenolic hydroxyl group, which can engage in crucial molecular interactions. A profound understanding of its three-dimensional architecture at the atomic level is not merely an academic exercise; it is a fundamental prerequisite for rational drug design, enabling the optimization of lead compounds and the elucidation of structure-activity relationships. This guide provides a comprehensive technical overview of the crystal structure of 2-(1H-Benzimidazol-2-yl)phenol, offering field-proven insights for researchers, scientists, and drug development professionals.

From Synthesis to Single Crystal: A Deliberate Path to Atomic Resolution

The journey to unveiling the crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis. The choices made during these initial stages are critical and directly impact the quality of the final structural model.

Synthesis of 2-(1H-Benzimidazol-2-yl)phenol

A common and effective route to synthesize 2-(1H-Benzimidazol-2-yl)phenol involves the condensation reaction between o-phenylenediamine and 2-hydroxybenzaldehyde.[4][5]

Experimental Protocol: Synthesis

-

Reactant Preparation: Dissolve o-phenylenediamine (1.6 g, 15 mmol) in ethanol (10 ml).

-

Addition of Aldehyde: To the ethanolic solution, add 2-hydroxybenzaldehyde (1.6 g, 15 mmol).

-

Catalysis: Introduce ammonium acetate (3 g) to the reaction mixture.

-

Reaction Conditions: Maintain the temperature at 353 K and reflux the mixture for 48 hours. The ammonium acetate acts as a catalyst, facilitating the cyclization to form the benzimidazole ring.

-

Extraction and Purification: After the reaction is complete, extract the product with dichloromethane. The crude solid obtained is then purified by column chromatography using benzene as the eluent to yield the pure compound.[4]

The Art and Science of Crystal Growth

Obtaining a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step.[6] The method of slow evaporation is a widely used and effective technique for growing crystals of organic compounds.

Experimental Protocol: Crystal Growth

-

Solvent Selection: Dissolve the purified 2-(1H-Benzimidazol-2-yl)phenol in a mixture of benzene and ethyl acetate (9:1 v/v). The choice of solvent system is crucial; it should be one in which the compound has moderate solubility, allowing for a slow and controlled crystallization process.

-

Slow Evaporation: Allow the solvent to evaporate slowly over a period of two days. This gradual increase in concentration encourages the molecules to arrange themselves in a highly ordered, crystalline lattice rather than precipitating out as an amorphous solid. The resulting crystals are then suitable for X-ray diffraction studies.[4]

Unveiling the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[7][8][9] By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, we can determine bond lengths, bond angles, and the overall molecular geometry.[7][9]

The Workflow of Structure Determination

The process of determining a crystal structure from a single crystal can be broken down into several key stages, each requiring careful execution and data analysis.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data for 2-(1H-Benzimidazol-2-yl)phenol

The crystallographic data for 2-(1H-Benzimidazol-2-yl)phenol provides a quantitative description of its crystal structure.

| Parameter | Value | Reference |

| Chemical Formula | C₁₃H₁₀N₂O | [4] |

| Molecular Weight | 210.23 g/mol | [4] |

| Crystal System | Monoclinic | [4][10] |

| Space Group | P2₁/c | [10] |

| a | 16.864 (4) Å | [4][10] |

| b | 4.7431 (8) Å | [4][10] |

| c | 12.952 (2) Å | [4][10] |

| β | 102.34 (2)° | [4][10] |

| Volume | 1012.1 (3) ų | [4][10] |

| Z | 4 | [4][10] |

| Temperature | 293 K | [4] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [10] |

| R-factor | 0.067 | [10] |

| wR-factor | 0.131 | [10] |

Molecular and Supramolecular Architecture: A Detailed Analysis

The crystal structure of 2-(1H-Benzimidazol-2-yl)phenol reveals a molecule that is essentially planar.[4][11] This planarity is a key feature, influencing how the molecules pack together in the crystal lattice.

Intramolecular Interactions: The S(6) Ring Motif

A significant feature of the molecular structure is an intramolecular hydrogen bond between the phenolic hydroxyl group and one of the nitrogen atoms of the imidazole ring (O—H···N).[4][10] This interaction creates a stable six-membered ring, referred to as an S(6) ring motif.[4] This intramolecular hydrogen bond plays a crucial role in locking the conformation of the molecule and contributing to its overall planarity.

Intermolecular Interactions: Building the Crystal Lattice

In the solid state, molecules of 2-(1H-Benzimidazol-2-yl)phenol are held together by a network of intermolecular forces, including hydrogen bonds and π–π stacking interactions.

-

Hydrogen Bonding: Molecules are linked into one-dimensional chains along the[4] direction through N—H···O hydrogen bonds.[4][11] In this interaction, the N-H group of the imidazole ring of one molecule donates a hydrogen bond to the oxygen atom of the phenolic group of a neighboring molecule.

-

π–π Stacking: The planar aromatic rings of the benzimidazole and phenol moieties participate in π–π stacking interactions.[4][10] These interactions, with centroid-centroid distances ranging from 3.6106 (17) to 3.6668 (17) Å, further stabilize the crystal packing.[4][11]

Caption: Key molecular interactions in the crystal structure of 2-(1H-Benzimidazol-2-yl)phenol.

Implications for Drug Design and Development

The detailed structural information gleaned from the crystal structure of 2-(1H-Benzimidazol-2-yl)phenol provides a solid foundation for structure-based drug design.

-

Pharmacophore Modeling: The precise geometry of the molecule, including the relative orientation of the benzimidazole and phenol rings and the location of hydrogen bond donors and acceptors, can be used to develop and refine pharmacophore models.

-

Docking Studies: The crystal structure can serve as a starting point for molecular docking studies to predict how this compound and its derivatives might bind to biological targets.

-

Lead Optimization: Understanding the key intermolecular interactions that stabilize the crystal structure can provide insights into the types of interactions that might be important for binding to a target protein. This knowledge can guide the chemical modification of the lead compound to improve its potency and selectivity.

Conclusion: A Blueprint for Future Discovery

The crystal structure of 2-(1H-Benzimidazol-2-yl)phenol provides a detailed blueprint of its molecular and supramolecular architecture. This knowledge is invaluable for researchers in the field of drug discovery, offering a rational basis for the design of new and more effective therapeutic agents based on the benzimidazole scaffold. The interplay of intramolecular hydrogen bonding, intermolecular hydrogen bonding, and π–π stacking interactions dictates the solid-state structure and provides crucial clues for understanding its potential biological activity.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. rigaku.com [rigaku.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. researchgate.net [researchgate.net]

- 11. 2-(1H-Benzimidazol-2-yl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of 2-(1H-Imidazol-2-yl)phenol Derivatives: Principles and Applications

Introduction: The Intrinsic Promise of Tunable Fluorophores

In the landscape of molecular probes and advanced materials, fluorophores exhibiting Excited-State Intramolecular Proton Transfer (ESIPT) represent a class of compounds with exceptional potential. Among these, 2-(1H-Imidazol-2-yl)phenol (HPI) and its derivatives have garnered significant attention from researchers in chemistry, materials science, and drug development. Their unique photophysical properties, characterized by a large Stokes shift, high sensitivity to the local environment, and tunable emission characteristics, make them ideal candidates for a wide range of applications, including fluorescent sensors, bio-imaging agents, and organic light-emitting diodes (OLEDs).[1][2]

This technical guide provides an in-depth exploration of the core principles governing the photophysical behavior of HPI derivatives. Moving beyond a simple recitation of facts, we will delve into the causality behind their fluorescence, the strategic design of derivatives with tailored properties, and the experimental methodologies crucial for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile class of molecules.

The Heart of the Matter: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable fluorescence of HPI derivatives is rooted in the ESIPT process, a photochemically driven tautomerization. In its ground state, the molecule exists predominantly in the enol (E) form, where a phenolic proton forms an intramolecular hydrogen bond with a nitrogen atom on the imidazole ring. Upon photoexcitation, the electronic distribution of the molecule is significantly altered, leading to an increase in the acidity of the phenol and the basicity of the imidazole nitrogen. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the imidazole ring, forming an excited-state keto (K) tautomer.[1][3] This K tautomer is responsible for the characteristic long-wavelength, large Stokes shift fluorescence as it radiatively relaxes back to the ground state keto (K) form, which then rapidly reverts to the more stable ground state enol (E) form.

The large separation between the absorption (enol form) and emission (keto form) wavelengths, known as the Stokes shift, is a key advantage of ESIPT fluorophores. This minimizes self-absorption and enhances the signal-to-noise ratio in fluorescence-based applications.

Figure 1: Jablonski diagram illustrating the ESIPT process in this compound derivatives.

Tailoring Photophysical Properties: The Influence of Molecular Structure and Environment

The true power of HPI derivatives lies in their tunability. By strategically modifying their chemical structure and controlling their environment, their photophysical properties can be precisely engineered for specific applications.

Substituent Effects: A Game of Electron Donation and Withdrawal

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenol or imidazole rings has a profound impact on the ESIPT process and, consequently, the fluorescence characteristics.

-

Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): When placed on the phenol ring, EDGs increase the electron density of the hydroxyl group, making the proton less acidic in the ground state but facilitating its transfer in the excited state. This often leads to a red-shift in the emission spectrum.[4][5]

-

Electron-Withdrawing Groups (e.g., -CN, -NO₂): Conversely, EWGs on the phenol ring increase the acidity of the phenolic proton, which can influence the ground state equilibrium and the ESIPT barrier.[4][6] The position of the substituent is also critical; for instance, a bromine substituent at the 5' position of a 2-(2'-hydroxyphenyl)imidazo[1,2-a]-pyridine (HPIP) derivative has a stronger influence on fluorescence intensity than at the 6' position.

Solvatochromism: Probing the Microenvironment

HPI derivatives often exhibit solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the surrounding solvent. This property arises from changes in the dipole moment of the molecule upon excitation and the differential stabilization of the ground and excited states by the solvent molecules.[7][8] In polar solvents, the keto tautomer is often stabilized, leading to a red-shift in the fluorescence emission. This sensitivity makes HPI derivatives valuable as probes for characterizing the polarity of microenvironments, such as within biological membranes or polymer matrices.

Table 1: Representative Photophysical Data of Substituted this compound Derivatives

| Derivative | Substituent (X) | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Reference |

| HPBI | H | Methanol | ~330 | ~470 | ~140 | - | [9][10] |

| HPBI | 5-NH₂ | Methanol | ~360 | ~510 | ~150 | - | [9] |

| HPBI | 5-SO₃H | Methanol | ~340 | ~480 | ~140 | - | [9] |

| Imidazo[4,5-b]phenazin-2-yl)phenol | H | Methanol | ~404 | ~540 | ~136 | - | [2] |

| Imidazo[4,5-b]phenazin-2-yl)phenol | 5-OCH₃ | Methanol | ~406 | ~543 | ~137 | - | [2] |

Note: Specific quantum yield values are often highly dependent on the measurement conditions and the standard used, and thus are not always reported in a standardized manner.

Experimental Workflows for Characterization

A thorough understanding of the photophysical properties of HPI derivatives necessitates precise and reproducible experimental measurements.

Steady-State Absorption and Fluorescence Spectroscopy

This is the foundational experimental technique for characterizing any fluorophore.

Protocol:

-

Sample Preparation: Prepare dilute solutions of the HPI derivative in the solvent of interest. A typical concentration range is 1-10 µM. Ensure the solvent is of spectroscopic grade to avoid interfering impurities.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorption spectrum of the solution. The wavelength of maximum absorbance (λmax) corresponds to the S₀ → S₁ transition of the enol form.

-

Fluorescence Measurement: Using a spectrofluorometer, excite the sample at or near its λmax. Record the emission spectrum. The wavelength of maximum emission corresponds to the fluorescence from the keto tautomer.

-

Data Analysis: Determine the λmax for both absorption and emission and calculate the Stokes shift (Emission λmax - Absorption λmax).

Figure 2: Workflow for steady-state spectroscopic analysis of HPI derivatives.

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. The comparative method is a widely used and reliable approach.[11]

Protocol (Comparative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.

-

Solution Preparation: Prepare a series of five to six solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Absorbance and Fluorescence Measurement: For each solution, measure the absorbance at the excitation wavelength and record the integrated fluorescence intensity.

-

Data Plotting: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Quantum Yield Calculation: The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (ms / mr) * (ns² / nr²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference standard, respectively.

Applications in Research and Development

The unique photophysical properties of HPI derivatives have led to their exploration in a variety of fields:

-

Fluorescent Chemosensors: The sensitivity of their fluorescence to the local environment makes them excellent candidates for detecting metal ions, anions, and pH changes.[12][13] For example, the coordination of a metal ion can either enhance or quench the fluorescence, providing a detectable signal.[12][14]

-

Bio-imaging: Their large Stokes shifts and tunable emission make them suitable for live-cell imaging, as they can be designed to target specific organelles or biomolecules.

-

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields of some derivatives make them promising materials for the emissive layer in OLEDs.

-

Molecular Switches: The reversible nature of the ESIPT process allows for the design of molecular switches that can be controlled by external stimuli such as light or pH.[8]

Conclusion and Future Outlook

The this compound scaffold provides a robust and versatile platform for the development of advanced fluorescent materials. A deep understanding of the interplay between molecular structure, the ESIPT mechanism, and environmental factors is paramount for the rational design of novel derivatives with tailored photophysical properties. As synthetic methodologies become more sophisticated and our understanding of the excited state deepens through computational studies, the applications for these remarkable molecules will undoubtedly continue to expand, driving innovation in sensing, imaging, and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of Electron-Donating Groups on Attaining Dual-Emitting Imidazole-Based Donor-Acceptor Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of different substituent on the ESIPT process and fluorescence features of 2-(2-hydroxyphenyl)benzoxazole derivatives: A DFT/TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Remarkable solvatochromic color change via proton tautomerism of a phenol-linked imidazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. chemistrymag.org [chemistrymag.org]

- 10. researchgate.net [researchgate.net]

- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Syntheses, structures, and fluorescent properties of 2-(1H-imidazol-2-yl)phenols and their neutral Zn(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dance of Protons: An In-depth Technical Guide to the pH-Dependent Optical Properties of Fluorescent Imidazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Moiety as a Tunable Fluorophore

The imidazole ring, a cornerstone of many biological structures, including the fluorophores of several fluorescent proteins, offers a rich playground for the design of pH-sensitive fluorescent probes.[1][2][3] Unlike many synthetic fluorophores that rely on phenols or anilines, imidazoles present a unique set of properties stemming from their distinct protonation equilibria.[2] The development of synthetic fluorescent compounds incorporating imidazoles has opened new avenues for creating probes that are sensitive across a wide pH range, from acidic to basic conditions.[1][2] This guide will explore the fundamental principles governing their pH-dependent fluorescence, provide detailed methodologies for their characterization, and discuss their applications in biological and chemical sensing.

The Photophysical Heart of the Matter: Mechanisms of pH Sensing

The remarkable pH-dependent optical properties of fluorescent imidazoles are governed by a symphony of photophysical processes. Understanding these mechanisms is paramount for the rational design and application of these probes.

Ground State and Excited State Equilibria

The imidazole moiety can exist in three distinct forms depending on the pH of the environment: a protonated, a neutral, and a deprotonated species.[1][2][3] Each of these species exhibits unique absorption and emission characteristics. For instance, a novel 1H-imidazol-5-yl-vinylbenz[e]indolium derivative displays three distinct absorption bands at 360, 430, and 477 nm in acidic, neutral, and basic conditions, respectively, which are assigned to the protonated, neutral, and deprotonated forms of the imidazole.[2]

The interplay between these forms is not limited to the ground state. Upon photoexcitation, the acidity of the imidazole ring can change, leading to a phenomenon known as Excited State Proton Transfer (ESPT).[1][3] This process can result in a switching of the pH-sensitive center within the imidazole ring, for example, from the 1-N position in the ground state to the 3-N position in the excited state.[1][3]

The Role of Charge Transfer

Excited State Charge Transfer (ESCT) also plays a crucial role in the pH-dependent fluorescence of these molecules.[1][3] This can involve charge transfer within the imidazole ring itself or between the imidazole and another part of the fluorophore. A unique form of ESCT can lead to a positive charge swapping between the two nitrogen atoms of the imidazole ring, further influencing the emission properties.[1][3] Other photophysical mechanisms, such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Fluorescence Resonance Energy Transfer (FRET), are also utilized in the design of various fluorescent pH probes.[4][5]

The following diagram illustrates the fundamental equilibrium of a fluorescent imidazole probe in response to pH changes.

References

- 1. researchgate.net [researchgate.net]

- 2. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pH-dependent optical properties of synthetic fluorescent imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility [ouci.dntb.gov.ua]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Planarity of 2-(1H-Benzimidazol-2-yl)phenol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-(1H-Benzimidazol-2-yl)phenol (HBI), with a specific focus on the origins and implications of its molecular planarity. HBI is a heterocyclic compound of significant interest in medicinal chemistry and materials science, owing to its unique photophysical properties and biological activities. Through a synthesis of X-ray crystallographic data, spectroscopic evidence, and comparative structural analysis, this document elucidates the critical role of an intramolecular hydrogen bond in establishing a rigid, coplanar conformation. We present detailed experimental protocols for its synthesis and characterization, underpinned by field-proven insights to ensure scientific integrity. This guide serves as an authoritative resource for professionals seeking to understand and leverage the distinct stereochemical features of HBI in drug design, molecular sensing, and the development of novel organic materials.

Introduction: The Significance of a Planar Scaffold

2-(1H-Benzimidazol-2-yl)phenol, hereafter referred to as HBI, is a bifunctional molecule that fuses a phenol ring with a benzimidazole nucleus. The benzimidazole moiety is a renowned pharmacophore, structurally analogous to naturally occurring purines, which allows it to readily interact with a variety of biomolecules[1]. This has led to the development of benzimidazole derivatives as potent therapeutic agents with a wide range of biological activities[2][3]. Beyond its pharmacological relevance, HBI is a classic example of a molecule exhibiting Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical phenomenon that produces a large Stokes shift fluorescence[4]. This property is highly sensitive to the molecule's immediate environment and structural conformation, making HBI a valuable scaffold for fluorescent probes and organic light-emitting diodes (OLEDs)[3][5].

The efficacy of HBI in these applications is intrinsically linked to its three-dimensional structure, particularly its planarity. A planar conformation maximizes π-conjugation across the entire molecular framework, which fundamentally influences its electronic and photophysical properties. This guide offers an in-depth examination of the structural features that govern the planarity of HBI, providing a foundational understanding for its rational design and modification in advanced applications.

The Determinants of Molecular Structure and Planarity

The defining structural characteristic of HBI is its remarkably planar conformation. This is not an accidental arrangement but a thermodynamically stabilized state governed by a powerful intramolecular interaction.

The Intramolecular Hydrogen Bond: A Molecular Clamp

The planarity of HBI is primarily enforced by a strong, intramolecular hydrogen bond between the hydroxyl proton of the phenol ring and the imine nitrogen atom (N3) of the benzimidazole ring[2][6].

-

Causality: The proximity of the phenolic -OH group to the benzimidazole's imine nitrogen allows for the formation of a stable six-membered ring, referred to as an S(6) ring motif in graph-set notation[2][7]. This hydrogen bond acts as a "molecular clamp," effectively locking the two ring systems into a coplanar orientation. The O-H···N bond length has been determined by X-ray crystallography to be approximately 2.551 Å, indicative of a strong hydrogen-bonding interaction[2].

Below is a diagram illustrating this critical interaction.

Caption: Molecular structure of HBI highlighting the intramolecular O-H···N hydrogen bond.

Definitive Evidence from Single-Crystal X-ray Diffraction

The most authoritative evidence for HBI's planarity comes from single-crystal X-ray diffraction studies. Analysis of the crystal structure reveals that the entire molecule is essentially flat.

-

Expertise & Experience: In the crystallographic study by Prakash et al. (2014), the maximum deviation from the mean plane of all non-hydrogen atoms is a mere 0.016 Å[2][6]. This value is exceptionally small, confirming a high degree of planarity. Furthermore, the dihedral angle—the angle of twist—between the benzimidazole ring system and the adjacent phenol ring is reported as 0.37°[2][6][8]. An angle this close to zero provides unequivocal proof of a coplanar arrangement.

The crystal packing is further stabilized by intermolecular N-H···O hydrogen bonds, which link adjacent molecules into chains, and π-π stacking interactions between the aromatic rings of neighboring molecules[2][8].

Data Presentation: Crystallographic and Geometric Parameters for HBI

| Parameter | Value | Significance | Source |

| Molecular Formula | C₁₃H₁₀N₂O | Confirms elemental composition. | [2] |

| Crystal System | Monoclinic | Describes the basic crystal lattice structure. | [2][8] |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. | [8] |

| Max. Atomic Deviation | 0.016 (2) Å | Quantifies the near-perfect planarity of the non-hydrogen atoms. | [2][6] |

| Dihedral Angle | 0.37 (13)° | Measures the negligible twist between the benzimidazole and phenol rings. | [2][6] |

| Intramolecular H-Bond (O-H···N) | 2.551 (3) Å | Indicates a strong hydrogen bond locking the conformation. | [2] |

| Intermolecular H-Bond (N-H···O) | 2.851 (3) Å | Shows how molecules are linked in the crystal lattice, influencing packing. | [2] |

| Centroid-Centroid Distances | 3.6106 Å - 3.6668 Å | Evidence of π-π stacking interactions, further stabilizing the crystal structure. | [2][8] |

The Impact of N1-Substitution: A Comparative Analysis

To fully appreciate the structural integrity of HBI, it is instructive to compare it with a derivative where the planarity is disrupted. The structure of 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol, where a phenyl group replaces the proton on the N1 nitrogen, provides a compelling case study.

Caption: Logical relationship between structural features and molecular planarity.

Experimental Methodologies

The synthesis and structural verification of HBI require standard but rigorously applied organic chemistry and analytical techniques. The protocols described below are self-validating systems designed for reproducibility.

Synthesis of 2-(1H-Benzimidazol-2-yl)phenol

This protocol is adapted from the well-established Phillips-Ladenburg condensation reaction, which involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or, as in this case, an aldehyde derivative.

Workflow Diagram

Caption: Experimental workflow for the synthesis and analysis of HBI.

Step-by-Step Protocol:

-

Reactant Charging: To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.6 g, 15 mmol) and ethanol (10 ml).

-

Addition: While stirring, add 2-hydroxybenzaldehyde (1.6 g, 15 mmol) and ammonium acetate (3.0 g) to the flask.

-

Scientist's Note: Ammonium acetate serves as a mild catalyst and a source of ammonia, facilitating the cyclization process. The reaction is typically maintained at an elevated temperature to ensure completion.

-

-

Reflux: Heat the reaction mixture to a constant temperature of 353 K (80 °C) and maintain reflux for 48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Extraction and Isolation: After cooling to room temperature, extract the reaction mixture with dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude solid product.

-

Purification: The crude solid is purified by column chromatography on silica gel using benzene as the eluent to yield the pure HBI product.

Single-Crystal Growth and X-ray Diffraction

Obtaining high-quality single crystals is paramount for accurate structural determination.

Step-by-Step Protocol:

-

Crystal Growth: Dissolve the purified HBI solid (approx. 50 mg) in a minimal amount of a solvent mixture, such as benzene and ethyl acetate (9:1 v/v)[2][8].

-

Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days at room temperature. This slow process encourages the formation of large, well-ordered single crystals suitable for diffraction.

-

Data Collection: Carefully mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer (e.g., an Agilent Xcalibur Eos Gemini)[2]. Collect diffraction data at a controlled temperature (e.g., 293 K) using Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Process the collected data using appropriate software (e.g., CrysAlis PRO)[7][8]. Solve the structure using direct methods and refine the model using full-matrix least-squares on F².

-

Authoritative Grounding: The final refined structure should have low R-factors (typically R1 < 0.07) and a goodness-of-fit (S) value close to 1, indicating a high-quality model that accurately represents the molecular structure[8]. Hydrogen atoms, particularly those involved in hydrogen bonding, should be located in the difference Fourier map and refined accordingly to confirm the bonding interactions[2].

-

Conclusion: From Structure to Function

The molecular architecture of 2-(1H-Benzimidazol-2-yl)phenol is a textbook example of structure-informing-function. Its defining feature—an essentially perfect planar conformation—is not a trivial detail but the very foundation of its utility. This planarity, rigidly enforced by a strong intramolecular O-H···N hydrogen bond, maximizes the π-electron delocalization across the entire molecule. This electronic landscape is directly responsible for its characteristic ESIPT fluorescence, making it a powerful scaffold for chemosensors. For drug development professionals, the rigid, planar structure provides a well-defined and predictable scaffold for designing molecules that can intercalate with DNA or fit into specific enzyme active sites[1]. Understanding the forces that hold this molecule flat is therefore the first and most critical step in harnessing its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-(1H-Benzimidazol-2-yl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

intramolecular hydrogen bonding in 2-(1H-Imidazol-2-yl)phenol

An In-Depth Technical Guide to the Intramolecular Hydrogen Bonding in 2-(1H-Imidazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the intramolecular hydrogen bond (IHB) within the this compound scaffold. This structural motif is of significant interest in medicinal chemistry, where the conformation and electronic properties of a molecule are paramount to its biological activity. By understanding the nuances of the IHB, researchers can better predict molecular behavior, optimize ligand-receptor interactions, and design more effective therapeutic agents.

Introduction: The Significance of a Caged Proton

Intramolecular hydrogen bonding, where a proton is shared between two functional groups within the same molecule, is a critical non-covalent interaction that profoundly influences a molecule's three-dimensional structure, physicochemical properties, and ultimately, its function. In this compound, a strong IHB exists between the phenolic hydroxyl group (-OH) and the sp²-hybridized nitrogen atom of the imidazole ring. This interaction effectively locks the molecule into a planar conformation, creating a rigid scaffold.

This guide will dissect the nature of this O-H···N hydrogen bond through the lens of experimental evidence and computational theory. We will explore how this bond is definitively identified, its geometric and energetic parameters, and the implications for drug design. While direct, comprehensive studies on the parent molecule are limited, a robust understanding can be constructed by examining data from its close and well-characterized analogue, 2-(1H-benzimidazol-2-yl)phenol, and other derivatives.

Synthesis of the this compound Scaffold

The synthesis of this class of compounds is generally achieved through a condensation reaction. A common and effective method involves the reaction of a 2-hydroxybenzaldehyde derivative with an appropriate diamine precursor, often catalyzed by an oxidizing agent or under specific atmospheric conditions.

Experimental Protocol: Representative Synthesis

A widely adopted method for synthesizing the analogous benzimidazole scaffold, which can be adapted, involves the condensation of o-phenylenediamine with 2-hydroxybenzaldehyde.[1][2]

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 2-hydroxybenzaldehyde (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.

-

Addition of Catalyst/Promoter: Add a catalytic amount of a promoter, such as ammonium acetate.

-

Reaction Condition: Reflux the reaction mixture for several hours (e.g., 48 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC).[1]

-

Work-up and Isolation: After completion, cool the mixture and extract the product using a suitable organic solvent like dichloromethane.

-

Purification: Purify the crude product by column chromatography over silica gel to yield the pure 2-(1H-benzimidazol-2-yl)phenol.[1]

-

Crystallization: Obtain analysis-quality crystals by slow evaporation from a suitable solvent system (e.g., benzene and ethyl acetate).[1]

Caption: General workflow for the synthesis of 2-(imidazol-2-yl)phenol scaffolds.

Part I: Experimental Characterization of the Intramolecular Hydrogen Bond

The existence and nature of the IHB in the this compound core are confirmed through several key analytical techniques.

X-ray Crystallography: The Definitive Proof

Single-crystal X-ray diffraction provides unambiguous, high-resolution evidence of molecular structure in the solid state. It allows for the precise measurement of atomic positions, bond lengths, and bond angles, offering definitive proof of the IHB.

Studies on the closely related molecule, 2-(1H-benzimidazol-2-yl)phenol, confirm the presence of a strong intramolecular O—H⋯N hydrogen bond that forms a stable six-membered ring, referred to as an S(6) ring motif.[1][2] This interaction holds the phenol and imidazole rings in a nearly coplanar orientation.[1]

Caption: Key geometric parameters of the O-H···N intramolecular hydrogen bond.

Interpretation of Crystallographic Data: The key geometric parameters from the crystal structure of 2-(1H-benzimidazol-2-yl)phenol are summarized below. These values are highly indicative of a strong hydrogen bond.[1]

| Parameter | Typical Value (Å or °) | Significance |

| H···N Distance | ~1.81 Å | Significantly shorter than the sum of the van der Waals radii (~2.75 Å), indicating a strong interaction. |

| O···N Distance | ~2.55 Å | This short distance between the donor and acceptor atoms is characteristic of a strong, stable hydrogen bond. |

| O-H···N Angle | ~150° | An angle close to linear (180°) suggests a strong and directional hydrogen bond. |

¹H NMR Spectroscopy: Probing the Proton's Environment

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting hydrogen bonds in solution. The chemical shift of the hydroxyl proton is highly sensitive to its electronic environment.

Key Indicators of Intramolecular Hydrogen Bonding:

-

Downfield Chemical Shift: The hydroxyl proton in an IHB is significantly deshielded and appears at a high chemical shift (δ), typically in the range of 9-16 ppm.[3] For a derivative, 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol, the OH proton signal was observed as a broad singlet at 9.46 ppm, which is consistent with hydrogen bonding.[4]

-

Solvent Independence: The chemical shift of a proton involved in an IHB shows little to no change upon dilution or change in solvent polarity. This is because the proton is "caged" within the molecule and less available to interact with solvent molecules. This contrasts with intermolecularly bonded protons, whose chemical shifts are highly concentration and solvent-dependent.[3]

-

Low Temperature Coefficient: The temperature coefficient (Δδ/ΔT) of the OH proton's chemical shift is typically small for an IHB.

Protocol for Solvent Titration Experiment:

-

Sample Preparation: Prepare a solution of this compound in a non-polar, aprotic solvent (e.g., CDCl₃).

-

Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum and record the chemical shift of the OH proton.

-

Titration: Add small, successive aliquots of a hydrogen-bond-accepting solvent (e.g., DMSO-d₆).

-

Acquire Spectra: Acquire a spectrum after each addition.

-

Analysis: Plot the OH chemical shift versus the mole fraction of DMSO-d₆. A small change in chemical shift is indicative of a strong IHB.

FT-IR Spectroscopy: Observing Vibrational Changes

Fourier-Transform Infrared (FT-IR) spectroscopy detects the vibrations of molecular bonds. Hydrogen bonding significantly perturbs the stretching frequency of the O-H bond.

Hallmarks of Intramolecular Hydrogen Bonding:

-

Broadening and Red-Shift: A free, non-hydrogen-bonded O-H group typically shows a sharp absorption band around 3600 cm⁻¹.[5] In contrast, a strongly hydrogen-bonded O-H stretch is characterized by a very broad and intense absorption band shifted to a much lower frequency (red-shift), often appearing in the 3200-2400 cm⁻¹ region.[4][6] This is precisely what is observed in a derivative, which shows a broad OH band from 3200-2400 cm⁻¹, confirming strong hydrogen bonding.[4]

-

Concentration Independence: Similar to NMR, the position of the O-H band for an IHB does not change upon dilution, as the interaction is contained within the molecule.

Part II: Computational Analysis of the Intramolecular Hydrogen Bond

Computational chemistry provides deep insights into the energetics and electronic nature of the IHB, complementing experimental findings.

Density Functional Theory (DFT): Geometry and Energetics

DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules. It is highly effective for optimizing molecular geometry and calculating the energy of the IHB.

Methodology Rationale:

-

Functional/Basis Set: A common and reliable level of theory for such systems is B3LYP with a 6-311++G(d,p) basis set. The B3LYP functional accurately balances computational cost and accuracy, while the large basis set with diffuse and polarization functions is crucial for correctly describing non-covalent interactions like hydrogen bonds.

-

Energy Calculation: The IHB energy (E_HB) can be estimated by comparing the energy of the stable, hydrogen-bonded conformer with a hypothetical "open" or trans conformer where the IHB is broken.[7][8]

Expected Computational Results:

-

Optimized Geometry: DFT calculations are expected to reproduce the geometric parameters (bond lengths and angles) obtained from X-ray crystallography with high accuracy.

-

Hydrogen Bond Energy: The calculated E_HB for a strong O-H···N IHB is typically in the range of 7-15 kcal/mol, confirming a highly stable interaction.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a powerful theoretical model that analyzes the electron density topology to characterize chemical bonding. It can precisely define the nature of the IHB.[9][10]

Workflow for Computational Analysis:

Caption: A typical workflow for the computational analysis of an intramolecular hydrogen bond.

Key QTAIM Parameters for the H···N Bond Critical Point (BCP):

-

Electron Density (ρ): A higher value of ρ at the BCP indicates a stronger bond.

-

Laplacian of Electron Density (∇²ρ): A positive value for ∇²ρ is characteristic of a "closed-shell" interaction, which is typical for hydrogen bonds and electrostatic interactions.

Implications for Drug Development

The strong, planarizing IHB in this compound has profound consequences for its use as a drug scaffold:

-

Conformational Rigidity: The IHB reduces the number of accessible conformations, which can decrease the entropic penalty of binding to a biological target, potentially leading to higher affinity.

-

Increased Lipophilicity: By masking the polar -OH and -N- groups, the IHB increases the molecule's lipophilicity (logP). This can enhance membrane permeability and oral bioavailability.

-

Modulated Acidity: The involvement of the phenolic proton in the IHB increases its pKa, making it less acidic and less likely to be deprotonated at physiological pH.

-

Pharmacophore Presentation: The rigid, planar structure presents the hydrogen bond donor and acceptor groups, as well as the aromatic rings, in a well-defined spatial arrangement, making it an excellent scaffold for interacting with protein binding sites.

Conclusion

The intramolecular hydrogen bond in this compound is a dominant structural feature, confirmed by a confluence of experimental evidence and theoretical calculations. X-ray crystallography provides definitive geometric proof, while NMR and FT-IR spectroscopy confirm its presence and strength in solution. Computational methods like DFT and QTAIM further quantify its energy and electronic nature. This robust O-H···N interaction imparts significant conformational rigidity and modulates the molecule's physicochemical properties, making this scaffold a valuable and predictable building block for the design of new therapeutic agents.

References

- 1. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds [mdpi.com]

- 4. 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substituent Effect on Intramolecular Hydrogen Bond and Electronic Structure of E)-2-(1H-Benzo[D]Imidazol-2-Yl)-3-Phenylacrylonitrile Derivatives: QTAIM and NBO Study [pubs.sciepub.com]

An In-depth Technical Guide to π-π Stacking Interactions in Imidazole Derivatives

Introduction

The imidazole ring is a cornerstone of medicinal chemistry and materials science, a privileged scaffold whose unique electronic and structural properties are pivotal to its function.[1][2][3] Among the array of non-covalent forces that dictate molecular recognition and self-assembly, π-π stacking interactions involving the imidazole ring are of paramount importance. These interactions, though subtle, exert profound influence over drug-receptor binding affinities, protein stability, and the crystal packing of organic materials.[1][4][5][6]

This guide provides a deep dive into the core principles of π-π stacking in imidazole derivatives, intended for researchers, scientists, and drug development professionals. We will move beyond a superficial overview to explore the nuanced quantum mechanical underpinnings of these interactions, detail rigorous experimental and computational protocols for their characterization, and provide field-proven insights into their strategic application. The narrative that follows is designed not as a rigid template, but as a logical journey from fundamental theory to practical application, empowering the reader to both understand and harness the power of the imidazole π-π stacking interaction.

Part 1: The Unique Nature of the Imidazole π-System

The imidazole ring, a five-membered aromatic heterocycle with one pyridine-like (sp²) and one pyrrole-like nitrogen, possesses a distinct electronic character that makes its π-π stacking interactions particularly noteworthy.[7][8] The pyrrole-like nitrogen donates its lone pair of electrons to the aromatic system, creating an electron-rich π-cloud.[7][8] This enhanced electron density augments the potential for strong π-π interactions compared to less electron-rich aromatic systems.[7][8][9]

The interaction is not merely a simple face-to-face stacking of rings. The dominant forces at play are a complex balance of:

-

Electrostatic Interactions: Arising from the quadrupole moment of the aromatic ring. While a perfectly cofacial "sandwich" arrangement can be repulsive, offset-stacked (parallel-displaced) or T-shaped (perpendicular) geometries are often electrostatically favorable.[10]

-

Dispersion Forces (van der Waals): These are attractive forces arising from instantaneous fluctuations in electron density and are a major stabilizing component of π-π stacking.

-

Pauli Repulsion: A strong, short-range repulsive force that prevents the electron clouds of the interacting rings from overlapping excessively.

The interplay of these forces dictates the preferred geometry and strength of the interaction. For imidazole derivatives, the electron-rich nature of the ring enhances both the electrostatic and dispersion components, leading to robust and directionally specific interactions.[7][9]

The Influence of Substituents

The electronic properties of the imidazole ring, and thus its π-stacking propensity, can be finely tuned through the strategic placement of substituents. Electron-donating groups (EDGs) further enrich the π-system, potentially strengthening stacking interactions, while electron-withdrawing groups (EWGs) can modulate the electrostatic potential and alter geometric preferences.[11][12] This tunability is a powerful tool in rational drug design and crystal engineering, allowing for the optimization of binding affinity and solid-state packing.[11][12][13]

Part 2: Computational Modeling of Imidazole π-π Stacking

Computational chemistry provides an indispensable toolkit for the quantitative analysis and visualization of π-π stacking interactions. These methods allow for the precise calculation of interaction energies and the exploration of geometric landscapes, offering insights that can be difficult to obtain experimentally.

Calculating Interaction Energies: A DFT Protocol

Density Functional Theory (DFT) is a workhorse for calculating the binding energies of non-covalent complexes like π-stacked imidazole dimers. A robust protocol is essential for obtaining accurate and reproducible results.

Experimental Protocol: DFT Interaction Energy Calculation

-

Monomer Geometry Optimization:

-

Construct the 3D structure of a single imidazole derivative molecule.

-

Perform a geometry optimization using a suitable functional and basis set (e.g., ωB97X-D/aug-cc-pVTZ). The ωB97X-D functional is recommended as it includes empirical dispersion corrections, which are critical for accurately describing π-π stacking.

-

Verify that the optimization has converged to a true minimum by performing a frequency calculation and ensuring no imaginary frequencies are present.

-

-

Dimer Construction and Optimization:

-

Create a dimer by placing two optimized monomers in a desired starting orientation (e.g., parallel-displaced, T-shaped). Typical interplanar distances for initial geometries are between 3.4 and 3.8 Å.[4][12][14]

-

Perform a geometry optimization of the dimer using the same functional and basis set as for the monomer. This allows the complex to relax to its lowest energy conformation.

-

-

Interaction Energy Calculation with Basis Set Superposition Error (BSSE) Correction:

-

The raw interaction energy is calculated as: ΔE = E_dimer - 2 * E_monomer

-

However, this value is subject to BSSE, where each monomer "borrows" basis functions from the other, artificially lowering the dimer energy. The Counterpoise correction is the standard method to account for this.

-

The BSSE-corrected interaction energy (E_int) is calculated as: E_int = E_dimer(AB) - E_monomer(A in AB's basis) - E_monomer(B in AB's basis)

-

This involves three separate single-point energy calculations using the optimized dimer geometry. Most quantum chemistry software packages have built-in keywords to automate this process.

-

Decomposing the Interaction: Symmetry-Adapted Perturbation Theory (SAPT)

While DFT provides a total interaction energy, SAPT offers a more profound insight by decomposing this energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion.[11][15][16][17] This allows researchers to understand why an interaction is stable and which forces are dominant.

Logical Workflow for SAPT Analysis

The following diagram illustrates the conceptual workflow for a SAPT calculation, which is typically performed as a post-processing step after obtaining the monomer wavefunctions.

Caption: Conceptual workflow for a SAPT calculation.

Visualizing the Interaction: NCI and QTAIM

Visual methods are crucial for developing an intuitive understanding of where non-covalent interactions occur in 3D space.

-